Product packaging for 2-Isopropylthiazole(Cat. No.:CAS No. 15679-10-4)

2-Isopropylthiazole

Cat. No.: B097041
CAS No.: 15679-10-4
M. Wt: 127.21 g/mol
InChI Key: BZFIPFGRXRRZSP-UHFFFAOYSA-N
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Description

2-Isopropylthiazole (CAS: 15679-10-4, C₆H₉NS, MW: 127.21 g/mol) is a heterocyclic compound featuring a five-membered thiazole ring substituted with an isopropyl group at the 2-position. It is notable for its applications in organic synthesis, particularly in palladium-catalyzed C–C coupling reactions . Additionally, it has been linked to biological roles, such as its structural similarity to the murine aggression-promoting pheromone SBT .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H9NS B097041 2-Isopropylthiazole CAS No. 15679-10-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-propan-2-yl-1,3-thiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9NS/c1-5(2)6-7-3-4-8-6/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BZFIPFGRXRRZSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NC=CS1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9NS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90166129
Record name 2-Isopropylthiazole
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Molecular Weight

127.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15679-10-4
Record name 2-(1-Methylethyl)thiazole
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Record name 2-Isopropylthiazole
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Record name 2-Isopropylthiazole
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Record name 2-isopropylthiazole
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Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Isopropylthiazole can be synthesized through several methods, including the reaction of α-bromo ketones with dithiocarbamates in the presence of water. This reaction typically involves refluxing the reactants for about 20 hours, yielding substituted thiazoles in good yields . Another method involves the condensation of 4-isopropylthiazole-2-carbohydrazide with phenylisothiocyanate in the presence of ethanol .

Industrial Production Methods: Industrial production of this compound often employs green chemistry approaches to minimize environmental impact. These methods include the use of green solvents, catalysts, and microwave irradiation-based synthesis . These environmentally friendly techniques not only reduce waste but also enhance the efficiency of the synthetic process.

Chemical Reactions Analysis

Types of Reactions: 2-Isopropylthiazole undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride.

    Substitution: Halogens, amines.

Major Products Formed: The major products formed from these reactions include various substituted thiazoles, which can exhibit different biological and chemical properties .

Scientific Research Applications

Medicinal Chemistry

2-Isopropylthiazole has shown potential as a bioactive compound in medicinal chemistry. Thiazole derivatives, including this compound, have been investigated for their anticancer properties. For example, compounds containing thiazole moieties have demonstrated significant activity against various cancer cell lines, including colon carcinoma and lung adenocarcinoma . The structure-activity relationship (SAR) studies indicate that modifications on the thiazole ring can enhance biological activity, making it a valuable scaffold for drug development.

Agricultural Chemistry

In agricultural applications, this compound has been studied for its efficacy as a pesticide. The compound exhibits antifungal properties, which can be beneficial in protecting crops from fungal infections. The European Food Safety Authority (EFSA) has evaluated its safety and efficacy in feed additives, concluding that it is safe at certain concentrations for use in livestock feed . This makes it a candidate for sustainable agricultural practices.

Organic Synthesis

This compound serves as an important intermediate in organic synthesis. It can participate in palladium-catalyzed direct arylation reactions, allowing for the formation of carbon-carbon bonds through C–H bond activation . This method is significant for synthesizing complex organic molecules efficiently, which is crucial in both pharmaceutical and material science research.

Flavoring Agent

The compound is also recognized for its role as a flavoring agent in food products. Its unique aroma profile contributes to the sensory attributes of various foods and beverages. The safety profile of this compound has been assessed for use in food-grade applications, confirming its acceptability at specified concentrations .

Case Study 1: Anticancer Activity

A study investigated the anticancer activity of various thiazole derivatives, including those based on this compound. The results indicated that certain derivatives exhibited potent cytotoxic effects against human cancer cell lines with IC50 values significantly lower than standard chemotherapeutics like cisplatin . This highlights the potential of this compound as a lead compound in developing new anticancer agents.

Case Study 2: Agricultural Use

Another research project focused on evaluating the antifungal activity of this compound against common agricultural pathogens. The findings demonstrated effective inhibition of fungal growth at low concentrations, suggesting its viability as a natural pesticide alternative . This case underscores the compound's potential role in integrated pest management strategies.

Summary Table of Applications

Application Area Description Key Findings
Medicinal ChemistryAnticancer drug developmentSignificant cytotoxicity against cancer cell lines
Agricultural ChemistryAntifungal agent for crop protectionEffective at low concentrations against fungal pathogens
Organic SynthesisIntermediate for carbon-carbon bond formation via direct arylationFacilitates efficient synthesis of complex organic molecules
Flavoring AgentUsed in food products to enhance flavorSafe for food-grade applications at specified concentrations

Mechanism of Action

The mechanism of action of 2-Isopropylthiazole involves its interaction with various molecular targets and pathways. The aromaticity of the thiazole ring allows it to participate in donor-acceptor interactions, nucleophilic reactions, and oxidation processes . These interactions can modulate biochemical pathways and enzymes, leading to various physiological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key physicochemical parameters of 2-isopropylthiazole and related thiazoles:

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Density (g/cm³) Key Substituents
This compound C₆H₉NS 127.21 252.6 (at 1 atm) 1.156 2-isopropyl
2-Acetylthiazole C₅H₅NOS 127.16 90 (at 0.016 atm) N/A 2-acetyl
2-Methylthiazole C₄H₅NS 99.15 N/A N/A 2-methyl
4-(Hydroxymethyl)-2-isopropylthiazole C₇H₁₁NOS 157.23 N/A 1.156 4-hydroxymethyl, 2-isopropyl
2-Ethyl-4-methylthiazole C₆H₇NS 125.19 N/A N/A 2-ethyl, 4-methyl
2-Cyclopropylthiazole C₆H₇NS 125.19 N/A N/A 2-cyclopropyl

Key Observations :

  • Boiling Points : this compound exhibits a relatively high boiling point (252.6°C) compared to 2-acetylthiazole (90°C under reduced pressure), reflecting differences in polarity and intermolecular interactions .

Reactivity in Palladium-Catalyzed C–C Coupling

This compound has been utilized in Pd-catalyzed β-heteroarylation reactions with 2-(2-bromoaryl)thiophenes, yielding product 3b in 65% yield . Comparable thiazoles and heteroarenes show varied efficiencies:

  • 2-Acetylthiophene : 57% yield for product 4b .
  • Cyclopropyl-2-thienylketone : 61% yield for product 5b .

The higher yield of this compound may arise from optimal electronic tuning (electron-donating isopropyl group) or reduced steric hindrance compared to bulkier substrates.

Biological Activity

2-Isopropylthiazole is a compound belonging to the thiazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound features a thiazole ring with an isopropyl group at the second position. Its molecular formula is C5H8N2SC_5H_8N_2S, which contributes to its unique reactivity and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Antimicrobial Activity : Studies have shown that thiazole derivatives exhibit significant antimicrobial properties. This compound has been reported to inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, suggesting its potential as an antimicrobial agent .
  • Anticancer Properties : Research indicates that thiazole derivatives can induce apoptosis in cancer cells. In vitro studies have demonstrated that this compound exhibits cytotoxic effects on human cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2), with IC50 values indicating effective concentrations for inhibiting cell proliferation .
  • Antioxidant Activity : Thiazoles are known for their antioxidant properties. This compound has shown potential in reducing oxidative stress by scavenging free radicals, which may help in preventing cellular damage associated with various diseases .

Antimicrobial Activity

A study conducted by Grozav et al. evaluated the antimicrobial efficacy of various thiazole derivatives, including this compound. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) of 32 μg/mL against Staphylococcus aureus, highlighting its potential as an antimicrobial agent .

Anticancer Activity

In a comparative study on the anticancer effects of thiazoles, this compound was tested against multiple cancer cell lines. The compound displayed significant cytotoxicity against HepG2 cells with an IC50 value of 11.6 μM. The study suggested that the presence of the isopropyl group enhances its interaction with cellular targets, leading to increased anticancer activity .

Antioxidant Properties

Research assessing the antioxidant capacity of this compound revealed that it could effectively reduce ferric ions (Fe3+) in vitro, demonstrating its potential as a natural antioxidant agent. The compound showed a reducing ability comparable to standard antioxidants like Trolox, with an IC50 value of approximately 9.74 μg/mL .

Summary of Biological Activities

The following table summarizes the biological activities and corresponding IC50 values for this compound:

Biological ActivityTarget Cell Line/OrganismIC50 Value (μM)
AntimicrobialStaphylococcus aureus32
AnticancerHepG2 (Human hepatocarcinoma)11.6
AntioxidantFerric ion reduction9.74

Q & A

Q. What are the standard synthetic routes for 2-isopropylthiazole, and how do reaction conditions influence yield?

The synthesis of this compound typically involves cyclization reactions using thioamide precursors. For example, a thioamide derivative (e.g., isobutyramide) can react with phosphorus pentasulfide (P₄S₁₀) to form a thioamide intermediate, which is then cyclized with a dihaloacetone (e.g., 1,3-dichloroacetone) in acetone under reflux . Yield optimization requires careful control of stoichiometry, solvent polarity, and temperature. Analytical techniques like GC-MS should be employed to monitor purity and intermediate formation .

Q. How can researchers safely handle this compound in laboratory settings?

Safety protocols include using fume hoods for volatile handling, nitrile gloves, and chemical-resistant lab coats. In case of skin contact, wash immediately with soap and water; for inhalation exposure, move to fresh air and seek medical attention if symptoms persist . Always consult the compound’s SDS for specific hazards, such as its harmful effects via inhalation, dermal absorption, or ingestion .

Q. What spectroscopic methods are recommended for characterizing this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for structural confirmation, with expected signals at δ 1.3–1.5 ppm (isopropyl CH₃) and δ 6.8–7.2 ppm (thiazole ring protons). Mass spectrometry (MS) provides molecular ion confirmation (m/z ≈ 127 for [M+H]⁺). Infrared (IR) spectroscopy can identify thiazole ring vibrations (C=N stretch near 1640 cm⁻¹) .

Advanced Research Questions

Q. How can computational chemistry models predict the reactivity of this compound in heterocyclic substitution reactions?

Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distribution, revealing nucleophilic attack sites on the thiazole ring. For example, the C-4 position is more electrophilic due to electron-withdrawing effects of the sulfur atom. Solvent effects (e.g., polar aprotic vs. protic) can be simulated using COSMO-RS models to predict reaction pathways .

Q. What experimental strategies resolve contradictions in reported bioactivity data for this compound derivatives?

Discrepancies in bioactivity (e.g., antimicrobial potency) may arise from impurities or assay variability. Researchers should:

  • Validate compound purity using HPLC (>95%) and elemental analysis.
  • Replicate assays under standardized conditions (e.g., CLSI guidelines for antimicrobial testing).
  • Compare results with positive/negative controls and report statistical significance (p < 0.05 via ANOVA) .

Q. How do steric and electronic effects of the isopropyl group influence thiazole ring stability under acidic conditions?

The isopropyl group’s steric bulk reduces ring protonation at the nitrogen atom, enhancing stability in acidic media. Electronic effects can be quantified via Hammett substituent constants (σₚ for isopropyl = -0.15), indicating mild electron-donating properties. Stability studies (e.g., pH 1–3, 37°C) paired with UV-Vis spectroscopy (λmax shifts) provide empirical validation .

Methodological Considerations

Q. What experimental design principles apply when studying this compound’s role in organometallic catalysis?

Use a fractional factorial design to screen variables (e.g., catalyst loading, solvent, temperature). For example:

VariableLow LevelHigh Level
Catalyst (mol%)1%5%
Temperature (°C)2580
SolventTHFDMF
Response surface methodology (RSM) optimizes yield and selectivity, with statistical validation via t-tests .

Q. How should researchers address conflicting NMR data for this compound in deuterated solvents?

Solvent-induced shifts (e.g., CDCl₃ vs. DMSO-d₆) may obscure signal assignments. Record spectra in multiple solvents and compare with computed chemical shifts (e.g., using ACD/Labs or MestReNova). Paramagnetic relaxation agents (e.g., Cr(acac)₃) can clarify splitting patterns in overcrowded regions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Isopropylthiazole
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